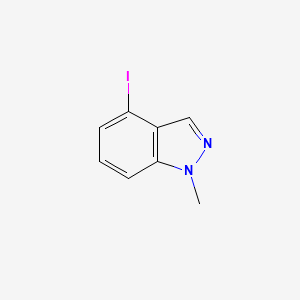

4-iodo-1-methyl-1H-indazole

Description

Structure

2D Structure

Properties

IUPAC Name |

4-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOIHDMXVVPOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670434 | |

| Record name | 4-Iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935661-15-7 | |

| Record name | 4-Iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-iodo-1-methyl-1H-indazole

An In-Depth Technical Guide to the Synthesis of 4-iodo-1-methyl-1H-indazole

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors. The indazole scaffold is recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2] The strategic placement of an iodine atom at the C4-position provides a versatile handle for late-stage functionalization via cross-coupling reactions, while the N1-methyl group modulates the compound's physicochemical properties. This guide provides a comprehensive analysis of the synthetic strategies for obtaining this compound, focusing on regiochemical control, mechanistic rationale, and practical, field-proven protocols. We critically evaluate two primary synthetic routes and present a detailed, optimized protocol for the most reliable and scalable method.

Introduction: The Strategic Importance of this compound

The indazole nucleus is a cornerstone in modern drug discovery, forming the core of numerous approved therapeutics.[1] Its unique bicyclic structure allows it to act as a versatile scaffold, engaging with a wide range of biological targets. The functionalization of the indazole ring is therefore of paramount importance for modulating pharmacological activity.

The presents two significant regiochemical challenges:

-

Regioselective Iodination: Direct electrophilic iodination of the indazole ring system is notoriously difficult to control. The C3 position is often the most nucleophilic, and substitution on the benzo-fused ring can lead to a mixture of 4-, 5-, 6-, and 7-iodo isomers, which are often difficult to separate.[2][3]

-

Regioselective N-Methylation: Alkylation of the indazole nitrogen can occur at either the N1 or N2 position. The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used.[4][5][6] While the 1H-tautomer is generally more stable, kinetic and thermodynamic factors can influence the final product distribution.[7]

This guide dissects these challenges and provides a logical framework for designing a successful synthesis.

Comparative Analysis of Synthetic Strategies

Two logical, albeit distinct, synthetic pathways can be envisioned for the target molecule. The choice of route has significant implications for selectivity, yield, and purification.

Caption: High-level comparison of synthetic strategies.

Route A: Iodination Followed by N-Methylation (Recommended)

This strategy prioritizes establishing the correct iodination pattern on the indazole core before introducing the methyl group.

-

Causality: By addressing the most difficult regiochemical challenge first, this route avoids the formation of hard-to-separate iodo-isomers of the final product. The Sandmeyer reaction is the method of choice for installing an iodine atom at a specific position on an aromatic ring with near-perfect regiocontrol.[8][9]

Route B: N-Methylation Followed by Iodination

This approach involves first methylating the indazole and then attempting a direct electrophilic iodination.

-

Causality: While seemingly more direct, this route is problematic. The N-methylated indazole is activated towards electrophilic aromatic substitution, but the directing effects of the fused pyrazole ring are not strong enough to exclusively favor C4 iodination. This typically results in a mixture of 4-, 5-, 6-, and 7-iodo-1-methyl-1H-indazole isomers.[2][3] Separating these constitutional isomers by standard techniques like column chromatography can be extremely challenging and costly at scale.

Strategy Comparison Summary

| Metric | Route A (Iodination First via Sandmeyer) | Route B (Methylation First) |

| Regioselectivity | Excellent; C4-iodination is precisely controlled. | Poor; results in a mixture of iodo-isomers. |

| Key Challenge | Handling of multi-step Sandmeyer sequence (diazonium salts). | Chromatographic separation of final product isomers. |

| Scalability | Good; Sandmeyer reactions are well-established for scale-up.[8] | Poor; purification is the primary bottleneck. |

| Overall Viability | High (Recommended) | Low (Not Recommended for Pure Isomer) |

Recommended Synthetic Pathway: A Detailed Protocol

Based on the comparative analysis, Route A is the superior strategy. The following section provides a comprehensive, multi-step protocol for the , beginning from 1H-indazole.

Caption: Recommended multi-step synthesis workflow.

Step 1: Synthesis of 4-Nitro-1H-indazole

Causality: Nitration of 1H-indazole provides the precursor for the 4-amino group required for the Sandmeyer reaction. This step establishes the foundation for C4-functionalization.

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice-salt bath.

-

Add 1H-indazole (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the indazole solution, maintaining the temperature below 5 °C.

-

Stir the reaction at 0-5 °C for 2-3 hours. Monitor progress by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8, which will precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-nitro-1H-indazole.

-

Step 2: Synthesis of 4-Amino-1H-indazole

Causality: The nitro group is reduced to an amine, which is the functional group that will be converted into the diazonium salt in the next step.

-

Protocol:

-

Suspend 4-nitro-1H-indazole (1.0 eq) in ethanol or acetic acid.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the mixture to reflux (approx. 80 °C).

-

Stir at reflux for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to room temperature and pour it into ice water.

-

Basify the mixture by adding a 50% aqueous NaOH solution until the pH is >10 to precipitate tin salts.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-amino-1H-indazole.

-

Steps 3 & 4: Diazotization and Sandmeyer Iodination to 4-Iodo-1H-indazole

Causality: This two-stage, one-pot process is the core of the strategy. The amine is converted to a highly reactive diazonium salt, which is an excellent leaving group (N₂) and is immediately displaced by iodide.[10][11] Careful temperature control is critical to prevent premature decomposition of the diazonium salt.[8]

-

Protocol:

-

Suspend 4-amino-1H-indazole (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., 20% H₂SO₄) and cool to 0-5 °C.

-

Add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the internal temperature strictly below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in a minimal amount of water.

-

Add the cold KI solution dropwise to the diazonium salt solution. Effervescence (N₂ gas evolution) should be observed.

-

Allow the mixture to slowly warm to room temperature and then gently heat to 50-60 °C for 1 hour to drive the reaction to completion.

-

Cool the mixture and quench with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-iodo-1H-indazole.

-

Step 5: N-Methylation to this compound

Causality: The final step is the methylation of the indazole nitrogen. Using a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the indazole to form the indazolide anion. In a polar aprotic solvent like DMF, this anion is highly nucleophilic and readily attacks the methylating agent. This condition generally favors the formation of the thermodynamically more stable N1-alkylated product.[7]

-

Protocol:

-

Dissolve 4-iodo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir for 30-60 minutes at 0 °C until hydrogen evolution ceases.

-

Add methyl iodide (MeI) (1.2 eq) dropwise, keeping the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding ice-cold water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water (to remove DMF) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the final product, this compound.

-

Conclusion

The is a multi-step process where strategic planning is critical to achieving high purity and yield. A synthetic strategy that prioritizes regioselective iodination via a Sandmeyer reaction followed by a controlled N-methylation is demonstrably superior to alternatives. This approach effectively circumvents the intractable issue of separating iodo-isomers that plagues more direct iodination methods. The detailed protocols provided in this guide are built on established, reliable chemical transformations and offer a clear, validated pathway for researchers and drug development professionals to access this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 4-Iodo-1-methyl-1H-indazole: Properties, Synthesis, and Applications

Date: January 1, 2026

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic placement of an iodine atom at the 4-position and a methyl group at the N-1 position provides a versatile platform for synthetic elaboration and the exploration of novel chemical space. While specific experimental data for this particular isomer is not abundant in public literature, this guide synthesizes information from closely related analogues and fundamental principles of organic chemistry to present a detailed profile of its physicochemical properties, plausible synthetic routes, spectroscopic signature, chemical reactivity, and potential applications in drug discovery.

Core Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively documented. However, its properties can be reliably inferred from the parent indazole structure and related substituted analogues.[1][2] The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring.[1]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value (Predicted/Calculated) | Source/Justification |

| Molecular Formula | C₈H₇IN₂ | Calculated |

| Molecular Weight | 258.06 g/mol | Calculated |

| Appearance | Likely a solid at room temperature (e.g., colorless to light yellow crystalline solid). | Inference from similar compounds like 4-Iodo-1-methyl-1H-imidazole.[4] |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | General observation for similar heterocyclic compounds.[1][2] |

| CAS Number | Not assigned or readily available. | - |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for this compound has not been identified in a review of current literature.[2] The primary challenge in its synthesis is achieving regioselective iodination at the C4 position.[5] Direct electrophilic iodination of 1-methyl-1H-indazole would likely yield a mixture of isomers, with substitution occurring at other positions on the benzene ring.[6]

A more controlled and plausible synthetic strategy would involve a multi-step sequence, such as a Sandmeyer reaction starting from 4-amino-1-methyl-1H-indazole. This approach offers superior control over regioselectivity.[5]

Proposed Synthetic Pathway: Sandmeyer Reaction

This proposed route involves three main stages: nitration of 1-methyl-1H-indazole, reduction of the nitro group, and finally, the diazotization and iodination via the Sandmeyer reaction.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 1-methyl-4-nitro-1H-indazole

-

Cool a stirring solution of 1-methyl-1H-indazole in concentrated sulfuric acid to 0 °C.

-

Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

-

Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.

Stage 2: Synthesis of 4-amino-1-methyl-1H-indazole

-

Dissolve the 1-methyl-4-nitro-1H-indazole from the previous step in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the amino-indazole.

Stage 3: Synthesis of this compound (Sandmeyer Reaction)

-

Suspend 4-amino-1-methyl-1H-indazole in an aqueous solution of a non-nucleophilic acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice-salt bath.[5]

-

Add an aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt.[5]

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) should be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate).[5]

-

Wash the organic layer with aqueous sodium thiosulfate (to quench excess iodine), water, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[6]

Spectroscopic Characterization

Precise structural elucidation is critical for confirming the identity and purity of synthetic intermediates. While specific, published spectra for this compound are scarce, the expected spectroscopic data can be predicted based on known isomers and the influence of its substituents.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between isomers.[6]

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]

Predicted ¹H NMR Data:

-

N-CH₃ Signal: A sharp singlet is expected around 3.8-4.2 ppm.

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (approx. 7.0-8.0 ppm). The protons at C5, C6, and C7 will exhibit characteristic doublet, triplet (or doublet of doublets), and doublet splitting patterns, respectively. The exact chemical shifts will be influenced by the deshielding effect of the iodine atom.

Predicted ¹³C NMR Data:

-

N-CH₃ Signal: A signal around 30-35 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (approx. 100-140 ppm). The carbon bearing the iodine (C4) will be significantly shifted and may show reduced intensity.

Infrared (IR) Spectroscopy

Sample Preparation: A thin solid film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.[7]

Expected Data:

-

C-H stretching (aromatic): ~3050-3150 cm⁻¹

-

C-H stretching (aliphatic, N-CH₃): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1450-1620 cm⁻¹

-

C-I stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected M+: 258.97 (for the most common isotope, ¹²⁷I)

-

Isotopic Pattern: A characteristic pattern confirming the presence of one iodine atom.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block, primarily serving as an electrophilic partner in palladium-catalyzed cross-coupling reactions.[9] The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl > F) for the crucial oxidative addition step in these catalytic cycles.[10]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[10] this compound is expected to be a highly competent substrate for coupling with a wide range of aryl and heteroaryl boronic acids or esters.[9][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).[9][10]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as 1,4-dioxane/water or DMF/water.[10]

-

Heat the reaction mixture (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Other Key Reactions

-

Sonogashira Coupling: The C-I bond can readily react with terminal alkynes under palladium/copper catalysis to form C(sp²)-C(sp) bonds, yielding 4-alkynyl-1-methyl-1H-indazoles.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the iodo-indazole with various amines, providing access to 4-amino-indazole derivatives.

-

Heck Coupling: The formation of C-C bonds with alkenes is also a feasible transformation, leading to 4-vinyl-1-methyl-1H-indazoles.

Biological Significance and Drug Discovery Context

The indazole moiety is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[3][12][13] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3]

The this compound scaffold is particularly valuable for several reasons:

-

Vector for Diversification: The iodine atom acts as a versatile synthetic "handle."[2] Using the cross-coupling reactions described above, a vast library of analogues can be rapidly synthesized from this single intermediate, which is a key strategy in structure-activity relationship (SAR) studies.

-

Modulation of Properties: The introduction of substituents at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[2]

-

Kinase Inhibition: Many indazole-based compounds function as kinase inhibitors by interacting with the ATP-binding pocket of protein kinases, a critical target class in oncology. The ability to explore different substituents at the C4 position is crucial for optimizing potency and selectivity against specific kinase targets.[2]

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is readily available. Therefore, it should be handled with the standard precautions applied to new or uncharacterized chemical entities. Based on data for related heterocyclic compounds, the following precautions are advised:[14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust.[14]

-

Exposure: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.[15][16] In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials.[15]

Always consult a comprehensive SDS for a similar compound and perform a thorough risk assessment before handling.

Conclusion

This compound represents a valuable, albeit under-explored, chemical building block. While direct experimental data remains limited, its physicochemical properties, spectroscopic profile, and reactivity can be confidently predicted from established chemical principles. Its true value lies in its potential as a versatile intermediate for the synthesis of complex molecular architectures, particularly within the context of medicinal chemistry and drug discovery. The iodine at the C4 position provides a reliable handle for diversification through robust cross-coupling methodologies, enabling the systematic exploration of structure-activity relationships. Further research to fully characterize and explore the synthetic utility of this compound is highly warranted.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. angenechemical.com [angenechemical.com]

A Technical Guide to the Spectroscopic Characterization of 4-Iodo-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation and characterization of 4-iodo-1-methyl-1H-indazole. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1] Precise structural confirmation is a critical step in the drug discovery and development process to understand structure-activity relationships (SAR).

While specific, publicly available experimental data for this compound is limited, this guide will present a robust framework for its characterization based on established principles and data from closely related analogues.[1][2] We will delve into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing both theoretical grounding and practical, field-tested protocols.

The Challenge of Regioselectivity and the Imperative of Spectroscopy

The synthesis of substituted indazoles, such as this compound, often presents a challenge in controlling regioselectivity.[3] The iodination and methylation steps can potentially yield a mixture of isomers (e.g., 5-iodo, 6-iodo, or 7-iodo derivatives).[3][4] Therefore, a multi-faceted analytical approach is essential for the unequivocal structural confirmation of the desired C4-iodinated isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the indazole ring.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR data for substituted indazoles.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.[2]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, 5 mm NMR tube.[2][3] Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.

-

Ensure the sample is fully dissolved. If necessary, gently agitate the tube or use a vortex mixer. For sparingly soluble samples, filtration through a small cotton plug into the NMR tube is recommended.[2]

2. Instrumentation and Data Acquisition:

-

Spectra should be recorded on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[1][3]

-

The instrument is tuned, and the magnetic field is shimmed on the sample to optimize resolution.[3]

-

For ¹H NMR:

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum to obtain a singlet for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[5]

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[5]

-

3. Data Processing and Referencing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR spectral data. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing and sterically bulky iodine atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | Doublet | 1H | H-7 | The iodine at C4 will have a significant deshielding effect on the adjacent protons. H-7 is expected to be a doublet due to coupling with H-6. |

| ~ 7.2 - 7.4 | Triplet | 1H | H-6 | H-6 will be a triplet due to coupling with H-5 and H-7. |

| ~ 7.0 - 7.2 | Doublet | 1H | H-5 | H-5 is expected to be a doublet due to coupling with H-6. |

| ~ 7.9 - 8.1 | Singlet | 1H | H-3 | The proton at C3 is a singlet as it has no adjacent protons to couple with. |

| ~ 3.8 - 4.0 | Singlet | 3H | N-CH₃ | The N-methyl protons will appear as a singlet. |

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR data is presented below. The iodine atom will have a notable effect on the chemical shift of the carbon it is attached to (C4).

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 - 142 | C-7a | Quaternary carbon in the indazole ring system. |

| ~ 135 - 138 | C-3 | The chemical shift of C3 is influenced by the adjacent nitrogen atom. |

| ~ 128 - 130 | C-6 | Aromatic carbon. |

| ~ 125 - 127 | C-5 | Aromatic carbon. |

| ~ 122 - 124 | C-3a | Quaternary carbon in the indazole ring system. |

| ~ 110 - 112 | C-7 | Aromatic carbon. |

| ~ 90 - 95 | C-4 | The carbon directly attached to iodine will be significantly shielded. |

| ~ 35 - 37 | N-CH₃ | N-methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution measurements.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the procedure for obtaining accurate mass data for this compound.

1. Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 0.1-1.0 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1][3]

2. Instrumentation and Data Acquisition:

-

The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.[1][2]

-

Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.[1]

-

The sample solution is introduced into the ESI source via direct infusion at a low flow rate (e.g., 5-10 µL/min).[3]

-

The instrument is calibrated to ensure high mass accuracy.

-

Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

3. Data Analysis:

-

The measured mass-to-charge ratio (m/z) of the most abundant ion is used to determine the experimental monoisotopic mass.

-

This experimental mass is then compared to the theoretical exact mass calculated for the molecular formula C₈H₇IN₂.

Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₇IN₂ |

| Molecular Weight ( g/mol ) | 258.06 |

| Theoretical Exact Mass [M] | 257.9705 |

| Expected [M+H]⁺ (m/z) | 258.9778 |

The presence of a single iodine atom is a key feature. Iodine has only one stable isotope (¹²⁷I), so it will not produce a characteristic isotopic pattern like chlorine or bromine.[3]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Structural Elucidation Logic

The following diagram outlines the logical relationship between the spectroscopic data and the confirmed molecular structure.

Caption: Logical relationship for the structural confirmation of this compound from spectroscopic data.

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. While specific experimental data for this compound is not readily found in public literature, the combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for its definitive characterization.[1] The protocols and predicted data presented in this guide serve as a comprehensive blueprint for researchers and scientists engaged in the discovery and development of novel indazole-based compounds.

References

stability and storage of 4-iodo-1-methyl-1H-indazole

An In-depth Technical Guide to the Stability and Storage of 4-iodo-1-methyl-1H-indazole

Abstract

This compound is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. As with many iodinated aromatic compounds, its utility is intrinsically linked to its stability. Degradation can compromise sample integrity, impact reaction yields, and introduce impurities that confound biological and chemical assays. This technical guide provides a comprehensive framework for understanding and managing the stability of this compound. While specific experimental data for this molecule is limited in public literature, this paper synthesizes information from closely related analogues and fundamental chemical principles to offer field-proven insights into its handling, storage, and degradation pathways. We present detailed protocols for stability assessment, enabling researchers to establish self-validating systems for ensuring the long-term integrity of this valuable compound.

Predicted Physicochemical Profile and Core Stability Considerations

A thorough understanding of a compound's physicochemical properties is foundational to predicting its stability. While extensive experimental data for this compound is not widely published, we can infer its key characteristics based on its constituent functional groups—the indazole core, the N-methyl group, and the carbon-iodine bond.

Predicted Properties

The properties of this compound are primarily dictated by its aromatic, heterocyclic structure and the presence of a heavy halogen.

| Property | Predicted Value / Characteristic | Rationale / Source |

| Molecular Formula | C₈H₇IN₂ | Calculated |

| Molecular Weight | 258.06 g/mol | Calculated |

| Appearance | Off-white to light yellow or brown solid | Inference from similar iodo-aromatic compounds.[1] Discoloration may indicate degradation. |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Dichloromethane, Ethyl Acetate). | General observation for similar heterocyclic compounds.[2][3] |

| C-I Bond Weakness | The Carbon-Iodine bond is the least stable among carbon-halogen bonds. | This is a fundamental principle of organic chemistry, making the compound susceptible to deiodination.[1] |

The Causality Behind Instability: Key Chemical Stressors

The stability of this compound is primarily influenced by three environmental factors: light, heat, and atmospheric conditions.

-

Photosensitivity: The carbon-iodine bond is known to be labile under photolytic conditions.[4][5] Exposure to light, particularly UV radiation, can provide the energy required to cleave this bond, initiating a radical degradation cascade. This is the most common degradation pathway for iodo-aromatic compounds.[1]

-

Thermal Liability: While generally stable at ambient temperatures, elevated temperatures can accelerate degradation.[1][6] Heat increases the rate of chemical reactions, including oxidation and potential sublimation of any elemental iodine formed from degradation.[7]

-

Oxidative Susceptibility: The indazole ring system and the iodide substituent can be susceptible to oxidation. The presence of oxygen, especially in combination with light or heat, can lead to the formation of various oxidized impurities and the liberation of elemental iodine (I₂), which is responsible for the characteristic yellow or brown discoloration of aging samples.[1]

Potential Degradation Pathways

Understanding the likely mechanisms of degradation is critical for developing effective stabilization strategies. For this compound, the primary degradation pathway is anticipated to be deiodination, which can be initiated by light or heat.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a stringent storage and handling protocol is essential. The primary goal is to protect the compound from light, heat, and oxygen.

Standard Laboratory Storage (Short-Term, < 6 months)

-

Container: Use an amber glass vial or a clear glass vial wrapped securely in aluminum foil to completely block light.[1]

-

Atmosphere: For routine use, a tightly sealed cap is sufficient.

-

Temperature: Store in a cool, dark location, such as a laboratory cabinet, away from direct sunlight or heat sources.[4] Room temperature is generally acceptable.

-

Inert Gas: Not strictly necessary for short-term storage if the material is used frequently.

Archival Storage (Long-Term, > 6 months)

-

Container: An amber glass vial with a PTFE-lined cap to ensure an airtight seal.

-

Atmosphere: Before sealing, the container must be flushed with an inert gas, such as argon or nitrogen, to displace oxygen and moisture.[1][8]

-

Temperature: Store in a controlled cold environment. Refrigeration (2–8 °C) is strongly recommended.[9] For maximum longevity, storage in a freezer (≤ -20 °C) is optimal.

-

Handling Before Use: If refrigerated or frozen, the container must be allowed to warm to room temperature before opening. This critical step prevents atmospheric moisture from condensing inside the cold vial, which would introduce water and compromise the sample.[1]

| Parameter | Short-Term Storage | Long-Term Archival |

| Duration | < 6 months | > 6 months |

| Container | Amber glass or foil-wrapped vial | Amber glass vial with PTFE-lined cap |

| Atmosphere | Ambient (tightly sealed) | Inert (Argon or Nitrogen) |

| Temperature | Cool, dark place (Room Temp) | Refrigerated (2-8 °C) or Frozen (≤ -20 °C) |

| Key Precaution | Protect from light | Protect from light, oxygen, and moisture |

Experimental Protocols for Stability Assessment

For drug development professionals, verifying the stability of a compound under controlled conditions is a regulatory and scientific necessity. The following protocols provide a framework for conducting forced degradation and long-term stability studies.

Forced Degradation (Stress Testing) Protocol

Objective: To rapidly identify potential degradation pathways and establish the intrinsic stability of this compound. This study is crucial for developing stability-indicating analytical methods.

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the solution into separate, transparent vials for each stress condition.

-

Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24-48 hours.

-

Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24-48 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24-48 hours.

-

Thermal Stress: Heat the solution at 80 °C for 72 hours.

-

Photolytic Stress: Expose the solution to a calibrated light source as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[10] A control sample should be wrapped in foil and kept alongside the exposed sample.

-

-

Time Points: Sample each condition at initial (T=0) and subsequent time points (e.g., 4, 8, 24, 48 hours).

-

Sample Analysis: Neutralize acid/base samples before analysis. Analyze all samples by a stability-indicating HPLC-UV/MS method to quantify the parent compound and detect/identify any degradants.

ICH-Compliant Photostability Workflow

This workflow outlines the systematic approach to photostability testing as recommended by the International Council for Harmonisation (ICH).[10]

Caption: Sequential workflow for ICH Q1B photostability testing.

Analytical Methods for Monitoring Stability

A robust analytical method is required to separate the active compound from its potential degradants, impurities, and other formulation excipients.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability testing. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with formic acid or ammonium acetate as a modifier) is a common starting point. UV detection should be performed at a wavelength where the parent compound has maximum absorbance.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of degradation products, providing crucial clues to their structure.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to characterize any significant degradation products that can be isolated.[4]

Conclusion

While this compound is a promising molecule, its utility is contingent on maintaining its chemical integrity. The C-I bond renders it susceptible to degradation by light, heat, and oxidation. Adherence to strict storage protocols—namely, protection from light in an inert, cold environment—is paramount for its long-term preservation. For researchers in regulated environments, conducting systematic stability studies using the protocols outlined in this guide will ensure data quality and provide the necessary foundation for further drug development activities. By understanding the causality behind its potential instability and implementing these validated procedures, scientists can confidently utilize this compound as a reliable building block in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. reddit.com [reddit.com]

- 8. fishersci.com [fishersci.com]

- 9. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]

- 10. database.ich.org [database.ich.org]

A Technical Guide to the Solubility of 4-Iodo-1-methyl-1H-indazole in Organic Solvents

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of 4-iodo-1-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] While specific experimental solubility data for this particular molecule is not extensively available in public literature, this document synthesizes foundational principles of solubility, inferred physicochemical properties from closely related analogues, and detailed, field-proven methodologies for solubility determination.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical protocols for assessing the solubility of this compound in various organic solvents, a critical parameter for its synthesis, purification, formulation, and biological screening.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceutical agents.[2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of substituents, such as a methyl group at the 1-position and an iodine atom at the 4-position of the indazole ring, can significantly modulate the molecule's physicochemical properties, including its solubility, which in turn influences its handling, formulation, and bioavailability. A thorough understanding of the solubility of this compound is therefore a foundational requirement for its successful application in research and development.

Physicochemical Properties and Inferred Solubility Profile

Predicted Physicochemical Properties of this compound

| Property | Value (Predicted/Inferred) | Rationale |

| Molecular Formula | C₈H₇IN₂ | Calculated |

| Molecular Weight | 258.06 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | Based on similar substituted indazole compounds.[2] |

| Polarity | Moderately polar | The indazole core contains nitrogen atoms capable of hydrogen bonding, while the iodo and methyl groups contribute to its lipophilicity. |

| Solubility | Expected to be poorly soluble in water but soluble in a range of common organic solvents. | The aromatic rings and iodo-substituent suggest lipophilic character, favoring solubility in organic media. |

Based on these characteristics, this compound is anticipated to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Solubility in alcohols like methanol and ethanol is also expected, though potentially to a lesser extent. Its solubility in nonpolar solvents such as hexanes is likely to be limited.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] For a solute to dissolve, the energy required to break the intermolecular forces within the solute crystal lattice and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Several factors influence the solubility of organic compounds:

-

Polarity and Hydrogen Bonding: The presence of polar functional groups and the ability to form hydrogen bonds significantly impact solubility. This compound possesses nitrogen atoms in the pyrazole ring that can act as hydrogen bond acceptors, enhancing its solubility in protic solvents.

-

Molecular Size and Shape: Larger molecules generally exhibit lower solubility as it becomes more challenging for solvent molecules to surround them effectively.[4]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the crystal.[4]

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid together in its crystal lattice is a critical factor. A higher lattice energy will generally result in lower solubility.

Experimental Determination of Solubility

A systematic approach is necessary to experimentally determine the solubility of this compound. The following protocols outline established methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's general solubility across a range of solvents with varying polarities.

Protocol for Qualitative Solubility Testing

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Mixing: Vigorously agitate each mixture for 60 seconds using a vortex mixer.

-

Observation: Visually inspect each tube for the complete dissolution of the solid. Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]

Protocol for the Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a sealed, inert container (e.g., a glass vial) containing a known volume of the selected solvent. The presence of excess solid is crucial for achieving a saturated solution.[6]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][6] A thermostatically controlled shaker is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation or filtration can be used to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Method.

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is critical for solubility determination. HPLC with UV detection is a robust and widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC-UV) Method

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary to ensure good peak shape and resolution.

-

Sample Preparation: The diluted supernatant from the shake-flask experiment is injected into the HPLC system.

-

Calibration: A calibration curve is generated by injecting standard solutions of this compound of known concentrations.

-

Quantification: The peak area of the analyte in the sample chromatogram is compared to the calibration curve to determine its concentration.[7]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.[9]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10]

-

Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse the affected area thoroughly with water.[9] Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Conclusion

While specific, experimentally determined solubility data for this compound remains a gap in the current scientific literature, this technical guide provides a robust framework for its investigation. Based on its chemical structure, it is predicted to be soluble in common polar aprotic and chlorinated organic solvents, with limited solubility in water and nonpolar solvents. The detailed protocols for qualitative and quantitative solubility determination, particularly the shake-flask method coupled with HPLC-UV analysis, offer a clear and reliable pathway for researchers to generate the necessary data for their specific applications. A thorough understanding and experimental validation of the solubility of this compound are essential for advancing its potential in medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chembk.com [chembk.com]

- 11. angenechemical.com [angenechemical.com]

The Strategic Utility of 4-Iodo-1-methyl-1H-indazole in Modern Medicinal Chemistry: An In-depth Technical Guide

Foreword: The Indazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is one such "privileged structure".[1] Its unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity allows it to form high-affinity interactions with a multitude of biological targets.[2] Indazole derivatives are at the heart of numerous FDA-approved drugs, demonstrating a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, and potent anti-cancer properties.[1][3]

This technical guide focuses on a particularly valuable, yet under-documented, building block: 4-iodo-1-methyl-1H-indazole . The strategic placement of the iodine atom at the C4 position, coupled with the methylation at the N1 position, transforms the simple indazole core into a versatile platform for the synthesis of complex, next-generation therapeutics, most notably kinase inhibitors.[2][4] The iodine atom serves as a highly efficient "handle" for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[5]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a collection of protocols, but a deeper understanding of the causality behind experimental choices, empowering you to leverage the full potential of this compound in your drug discovery programs.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's fundamental properties is paramount for its effective and safe utilization. While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from closely related analogues and computational predictions.

Physicochemical Data

| Property | Predicted/Inferred Value | Source |

| Molecular Formula | C₈H₇IN₂ | Calculated |

| Molecular Weight | 258.06 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | [6] |

| Solubility | Expected to be soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | [6] |

| CAS Number | Not assigned or readily available | [5] |

Safety and Handling

As with all halogenated aromatic compounds and research chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory.

General Hazards of Related Compounds:

-

Iodinated Compounds: Can be corrosive and may cause severe skin and eye irritation.[7]

-

Indazole Derivatives: May be harmful if swallowed or inhaled. Always consult the specific Safety Data Sheet (SDS) for the most accurate and comprehensive information.

Synthesis of this compound: A Practical Approach

Proposed Synthetic Pathway: Direct Iodination of 1-methyl-1H-indazole

The most direct route involves the electrophilic iodination of commercially available 1-methyl-1H-indazole. The choice of iodinating agent and reaction conditions is crucial to maximize the yield of the desired C4 isomer over other potential regioisomers (e.g., C5, C6, C7-iodinated products).[8]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common iodination methods for indazoles and should be optimized for specific laboratory conditions.[8]

Materials:

-

1-methyl-1H-indazole

-

N-Iodosuccinimide (NIS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-indazole (1.0 eq) in anhydrous DMF.

-

Iodination: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer multiple times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product, which is likely a mixture of regioisomers, must be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the isomers.[8] The polarity of the different iodo-indazole isomers will vary, allowing for their separation.

-

Characterization: Confirm the structure and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a Pd(0) catalyst, making it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position.[2][4]

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used reactions in medicinal chemistry for the synthesis of biaryl and vinyl-substituted compounds.[2] For this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl moieties, which are crucial for modulating kinase selectivity and improving physicochemical properties.

General Protocol:

-

Reactants: this compound (1.0 eq), Aryl- or vinylboronic acid/ester (1.2 eq).

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 5 mol%).[9]

-

Base: An inorganic base like K₂CO₃ or Cs₂CO₃ (2.0 eq).[9]

-

Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1).[9]

-

Conditions: The reaction is typically heated, often using microwave irradiation to accelerate the reaction time.[2]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing linear alkynyl linkers, which can be used to probe deeper into protein binding pockets or as handles for further functionalization via click chemistry.

General Protocol:

-

Reactants: this compound (1.0 eq), Terminal alkyne (1.2 eq).

-

Catalyst System: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[10]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[10]

-

Solvent: Anhydrous solvents like THF or DMF are commonly used.[10]

-

Conditions: The reaction is typically run under an inert atmosphere at temperatures ranging from room temperature to 80 °C.[10]

Heck Reaction: Forming C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. This allows for the introduction of vinyl groups, which can serve as important pharmacophores or be subjected to further transformations like hydrogenation or epoxidation.

General Protocol:

-

Reactants: this compound (1.0 eq), Alkene (e.g., methyl acrylate, styrene) (1.5 eq).[2]

-

Catalyst: A palladium source, such as Pd(OAc)₂.[2]

-

Base: An organic or inorganic base (e.g., Et₃N, NaHCO₃).[2]

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred.[2]

-

Conditions: The reaction requires heating, typically between 80-120 °C.[2]

Case Study: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of this compound, we will outline the synthesis of a scaffold targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[11] While a direct synthesis of an approved drug from this specific starting material is not prominently documented, the following scheme represents a common and field-proven strategy for constructing potent indazole-based kinase inhibitors.[11]

The synthesis leverages a Suzuki coupling to install a pyrazole moiety at the C4 position, a common feature in many VEGFR-2 inhibitors.

Caption: Synthesis of a VEGFR-2 inhibitor scaffold.

This synthetic strategy highlights the modularity that this compound provides. By simply changing the boronic acid or ester in the Suzuki coupling step, a diverse library of analogues can be rapidly synthesized for structure-activity relationship (SAR) studies. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.

Conclusion and Future Perspectives

This compound is a quintessential example of a strategic building block in medicinal chemistry. Its true value is not as an end-product, but as a versatile and highly reactive intermediate that unlocks access to a vast chemical space. The reliable and well-understood palladium-catalyzed cross-coupling reactions it undergoes provide a robust toolkit for medicinal chemists to construct complex molecules with precisely tailored properties.

As the demand for more selective and potent kinase inhibitors continues to grow, the importance of "handle-bearing" scaffolds like this compound will only increase. Future research will likely focus on developing even more efficient and regioselective methods for its synthesis and exploring its application in novel coupling methodologies. For any drug discovery team working in oncology or inflammatory diseases, a deep understanding of the chemistry and application of this building block is not just advantageous—it is essential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [snv63.ru]

- 5. rroij.com [rroij.com]

- 6. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

A Technical Guide to the Potential Biological Activity of 4-Iodo-1-methyl-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The indazole scaffold, a bicyclic heteroaromatic system, is recognized in medicinal chemistry as a "privileged structure".[1][2] Its rigid conformation and ability to participate in diverse non-covalent interactions allow it to serve as a versatile template for designing potent and selective ligands for a wide range of biological targets.[3][4] Numerous indazole-containing molecules have demonstrated significant pharmacological activities, leading to clinically approved drugs such as the anticancer agents Pazopanib and Axitinib.[1][5][6]

This technical guide delves into the potential biological activities of a specific, under-explored subclass: 4-iodo-1-methyl-1H-indazole derivatives . While direct experimental data for this precise scaffold is limited, this document synthesizes information from closely related analogues and the broader class of substituted indazoles to provide a predictive profile and a strategic framework for future research.[7][8] We will explore the mechanistic basis for their potential as kinase inhibitors, anticancer agents, and anti-inflammatory therapeutics.

The strategic inclusion of specific substituents—a methyl group at the N1 position and an iodine atom at the C4 position—is a key design choice. N-methylation can enhance metabolic stability and modulate solubility, while the C4-iodo group serves two critical functions: it can influence binding affinity through halogen bonding and, more importantly, act as a versatile synthetic handle for further chemical diversification via cross-coupling reactions, enabling rapid exploration of the chemical space.[7][9] This guide provides the scientific rationale, experimental methodologies, and strategic direction for investigating the therapeutic potential of these promising compounds.

Section 1: The Indazole Core as a Kinase Inhibitor Pharmacophore

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. The indazole ring is a highly effective pharmacophore for kinase inhibition due to its ability to mimic the adenine moiety of ATP and form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[10] This interaction anchors the inhibitor, allowing other parts of the molecule to extend into adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Mechanistic Rationale: The N2 nitrogen of the indazole ring typically acts as a hydrogen bond acceptor, while the N1-H group acts as a hydrogen bond donor, engaging in a bidentate interaction with the kinase hinge backbone. In 1-methyl-indazole derivatives, the N1-H donor is absent. However, these compounds can still function as potent "Type I" kinase inhibitors by utilizing the N2 atom as the primary hinge-binding element. The 1-methyl group is projected towards the solvent-exposed region, where it can be modified to fine-tune physicochemical properties without disrupting the core binding interaction. The 4-iodo substituent points into the pocket, where it can form favorable halogen bonds or serve as a vector for synthetic elaboration to access deeper regions of the active site, a common strategy for enhancing inhibitor selectivity.[9]

Caption: General binding mode of a 1-methyl-indazole in a kinase ATP pocket.

Section 2: Potential as Anticancer Agents

The most extensively documented biological activity of indazole derivatives is their anticancer effect.[4] These compounds exert their activity through a variety of mechanisms, with kinase inhibition being the most prominent. However, other mechanisms, including the induction of apoptosis, cell cycle arrest, and disruption of tumor cell migration, have also been reported.[11][12][13]

Structure-Activity Relationship Insights: Analysis of public data on various indazole derivatives reveals that substitutions on the benzene portion of the scaffold are critical for antiproliferative activity. By comparing IC50 values across different cancer cell lines, we can establish a benchmark for the potential potency of novel derivatives. For instance, certain substituted indazoles have shown potent, sub-micromolar activity against breast, lung, and leukemia cell lines.[11][14] The introduction of a 4-iodo-1-methyl substitution pattern is a rational starting point for developing a new series of anticancer agents.

Table 1: Representative Antiproliferative Activity of Substituted Indazole Derivatives

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 | Apoptosis Induction (ROS-mediated) | [11][12] |

| Indazole Derivative (2f) | HepG2 (Liver) | 0.80 | Apoptosis Induction (ROS-mediated) | [11] |

| Indazole Derivative (2f) | MCF-7 (Breast) | 0.34 | Apoptosis Induction (ROS-mediated) | [11] |

| N-[6-Indazolyl]arylsulfonamide (4) | A2780 (Ovarian) | 4.21 - 18.6 | Apoptosis, G2/M Arrest | [13] |

| N-[6-Indazolyl]arylsulfonamide (9) | A549 (Lung) | 4.21 - 18.6 | Apoptosis, G2/M Arrest | [13] |

| 1H-indazole-3-amine Derivative (6o) | K562 (Leukemia) | 5.15 | Apoptosis, p53/MDM2 Pathway |[14] |

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This protocol provides a robust method for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[14][15]

Objective: To quantify the concentration-dependent inhibition of cancer cell proliferation (IC50 value).

Materials:

-

Human cancer cell lines (e.g., K562, A549).

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

-

Test compounds (dissolved in DMSO to create 10 mM stock solutions).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well flat-bottom microplates.

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the density to 5 × 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with DMSO, same final concentration as test wells) and "blank" (medium only). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Section 3: Potential as Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating significant in vivo efficacy.[16][17]

Mechanistic Rationale: The anti-inflammatory effects of indazoles are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and the modulation of pro-inflammatory signaling pathways like NF-κB.[16][17] The NF-κB pathway is a central regulator of inflammation; its activation leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-1β.[18] Inhibiting this pathway can effectively dampen the inflammatory response. The structural features of this compound derivatives make them plausible candidates for interacting with the enzymatic active sites or protein-protein interaction domains within these pathways.

Caption: Simplified NF-κB signaling pathway, a potential target for indazoles.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of test compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[18]

Objective: To quantify the inhibition of LPS-induced NO production in RAW 264.7 murine macrophages.

Materials:

-

RAW 264.7 cell line.

-

Complete DMEM medium.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compounds (dissolved in DMSO).

-

Griess Reagent System (Sulfanilamide solution and N-(1-Naphthyl)ethylenediamine dihydrochloride solution).

-

Sodium nitrite (NaNO₂) standard.

-

96-well microplates.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/mL (100 µL/well) and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compounds (1 µL/well) for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

Section 4: A Platform for Chemical Space Exploration